Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base
The hydrochloride salt form of 4-(dimethylamino)butan-2-one exhibits significantly enhanced aqueous solubility compared to its free base. The ionic nature of the hydrochloride salt facilitates dissociation into protonated amine cations and chloride anions in water, enabling high water solubility . In contrast, the free base is a neutral, poorly water-soluble liquid [1]. This difference is a class-level effect typical of hydrochloride salts but is critical for users requiring aqueous-based reaction conditions or formulations.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | High water solubility (qualitative: readily dissolves via ionic dissociation) |
| Comparator Or Baseline | 4-(Dimethylamino)butan-2-one free base (CAS 2543-57-9): Poor water solubility (neutral organic liquid) [1] |
| Quantified Difference | Qualitative improvement; exact mg/mL values not reported in accessed sources |
| Conditions | Ambient temperature, aqueous media |
Why This Matters
Researchers requiring homogeneous aqueous reaction conditions, such as bioconjugation or peptide coupling in water, should select the hydrochloride salt to avoid phase-separation issues encountered with the free base.
- [1] GLPBio. 4-(Dimethylamino)butan-2-one (GF28252) – Chemical Properties. Available at: https://www.glpbio.com/sp/gf28252.html (accessed 2026-04-24). View Source
